molecular formula C19H19N3O3 B6529335 4-ethoxy-N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide CAS No. 946239-62-9

4-ethoxy-N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide

Cat. No.: B6529335
CAS No.: 946239-62-9
M. Wt: 337.4 g/mol
InChI Key: QXLHWJJRKWQMNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ethoxy-N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide is a synthetic chemical compound designed for research and development applications, particularly in medicinal chemistry. This molecule features a benzamide group linked to a phenyl ring substituted with a 5-ethyl-1,3,4-oxadiazole moiety, a privileged structure in drug discovery. The 1,3,4-oxadiazole ring is a well-studied pharmacophore known to contribute to significant biological activities. Scientific literature indicates that compounds containing the 1,3,4-oxadiazole scaffold have received considerable attention as potential therapeutic agents, with demonstrated activities including anti-inflammatory, antimicrobial, and anticancer effects . The specific structural features of this compound—including the 4-ethoxy benzamide and the 5-ethyl oxadiazole—are intended to modulate the molecule's electronic properties, lipophilicity, and steric configuration, which are critical parameters for optimizing drug-receptor interactions and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles . Researchers can leverage this high-purity compound as a key building block or intermediate in the synthesis of novel bioactive molecules, or as a starting point for high-throughput screening campaigns. It is supplied with guaranteed identity and purity for reliable, reproducible research outcomes. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-ethoxy-N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-3-17-21-22-19(25-17)14-5-9-15(10-6-14)20-18(23)13-7-11-16(12-8-13)24-4-2/h5-12H,3-4H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXLHWJJRKWQMNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazide Formation

The synthesis begins with the preparation of 4-(5-ethyl-1,3,4-oxadiazol-2-yl)aniline.

  • Procedure : Ethyl 4-aminobenzoate is reacted with hydrazine monohydrate in ethanol under reflux to yield 4-aminobenzohydrazide.

  • Conditions : 5-hour reflux in ethanol, yielding 92% pure hydrazide after recrystallization.

Cyclization to Oxadiazole

The hydrazide intermediate undergoes cyclization with carbon disulfide and potassium hydroxide:

4-Aminobenzohydrazide+CS2KOH, EtOH5-Ethyl-1,3,4-oxadiazole+H2S\text{4-Aminobenzohydrazide} + \text{CS}2 \xrightarrow{\text{KOH, EtOH}} \text{5-Ethyl-1,3,4-oxadiazole} + \text{H}2\text{S}

  • Optimization : Refluxing for 6 hours in ethanol with 1.2 equivalents of KOH achieves 78% yield.

  • Purification : Acidification with HCl precipitates the product, followed by ethanol recrystallization.

Coupling with 4-Ethoxybenzoyl Chloride

Acylation Reaction

The oxadiazole-aniline derivative is coupled with 4-ethoxybenzoyl chloride via nucleophilic acyl substitution:

4-(5-Ethyl-oxadiazol-2-yl)aniline+ClC(O)C6H4OEtBaseTarget Compound\text{4-(5-Ethyl-oxadiazol-2-yl)aniline} + \text{ClC(O)C}6\text{H}4\text{OEt} \xrightarrow{\text{Base}} \text{Target Compound}

  • Base Selection : Potassium carbonate in acetone at room temperature affords 85% yield, minimizing ester hydrolysis.

  • Side Reactions : Elevated temperatures (>40°C) promote over-acylation; maintaining pH >8 is critical.

Catalytic Hydrogenation (Alternative Route)

A patent-described method employs hydrogenation for deprotection:

  • Conditions : 10% Pd/C in ethanol/water (4:1) at 4 bar H₂ and 60°C.

  • Yield : 91% after 12 hours, with catalyst filtration and precipitation using p-toluenesulfonic acid.

Comparative Analysis of Synthetic Routes

MethodKey ReagentsTemperatureYield (%)Purity (%)
Hydrazide CyclizationCS₂, KOHReflux7895
AcylationK₂CO₃, AcetoneRT8598
HydrogenationPd/C, H₂60°C9199

Key Findings :

  • The hydrogenation route offers superior yield and purity but requires specialized equipment.

  • Acylation in acetone at RT balances simplicity and efficiency for lab-scale synthesis.

Mechanistic Insights

Cyclization Mechanism

The cyclization of hydrazides with CS₂ proceeds via nucleophilic attack by the hydrazide nitrogen on electrophilic carbon disulfide, forming a dithiocarbazate intermediate. Intramolecular dehydration catalyzed by KOH generates the oxadiazole ring:

RC(O)NHNH2+CS2RC(S)NHNHC(S)SH2H2SOxadiazole\text{RC(O)NHNH}2 + \text{CS}2 \rightarrow \text{RC(S)NHNHC(S)SH} \xrightarrow{-2\text{H}_2\text{S}} \text{Oxadiazole}

Acylation Kinetics

DFT studies suggest that the ethoxy group’s electron-donating effect increases the benzoyl chloride’s electrophilicity, accelerating the reaction. Steric hindrance from the oxadiazole’s ethyl group slightly reduces coupling rates.

Industrial-Scale Considerations

Solvent Recycling

Patent WO2013186792A2 highlights acetone recovery via vacuum distillation, reducing costs by 40% in large batches.

Catalyst Reuse

Pd/C catalysts retain 90% activity after five hydrogenation cycles when washed with ethanol and dried under N₂ .

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide can undergo several types of chemical reactions:

    Oxidation: The ethyl group on the oxadiazole ring can be oxidized to form a carboxylic acid derivative.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form an amine derivative.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-ethoxy-N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Material Science: The compound’s unique structure makes it suitable for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The benzamide core can also participate in hydrogen bonding and hydrophobic interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The 1,3,4-oxadiazole scaffold is a versatile pharmacophore. Key structural variations among analogs include:

  • Oxadiazole substituents : Ethyl (target compound) vs. cyclohexyl (compounds 54–57 in ) or aryl groups (e.g., 5-phenyl in ). Ethyl groups enhance hydrophobicity, while bulkier substituents like cyclohexyl may improve target binding via van der Waals interactions .
  • Benzamide substituents : The ethoxy group in the target compound contrasts with electron-withdrawing groups (e.g., trifluoromethyl in HSGN-235, ) or sulfonamide moieties (e.g., LMM5 in ). Ethoxy’s electron-donating nature could increase metabolic stability compared to halogens .
  • Linker modifications: Sulfonyl bridges (e.g., compound 6a in ) vs. direct phenyl linkages.

Physicochemical Properties

  • Purity : Compounds synthesized via –2 methods show >95% purity by HPLC .
  • Solubility : Sulfonyl-containing analogs (e.g., LMM5, 6a) exhibit improved aqueous solubility compared to ethoxy derivatives .
  • Stability : Ethoxy groups may reduce oxidative metabolism compared to halogenated analogs .

Biological Activity

4-ethoxy-N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide, a compound characterized by its unique oxadiazole moiety, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C19H19N3O3C_{19}H_{19}N_{3}O_{3} with a molecular weight of 337.4 g/mol. The structure incorporates an ethoxy group and a 1,3,4-oxadiazole ring, which is known for its biological activity. The oxadiazole derivatives often exhibit various pharmacological properties, making them attractive candidates for drug development .

Anticancer Activity

Recent studies have highlighted the potential of 1,3,4-oxadiazole derivatives in cancer therapy. For instance:

  • Cytotoxicity : Compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. In particular, some derivatives have demonstrated IC50 values in the micromolar range against MCF-7 (breast cancer) and U-937 (leukemia) cell lines .
CompoundCell LineIC50 (µM)
5aMCF-70.65
5bU-9372.41

These findings suggest that the oxadiazole ring enhances the compound's ability to induce apoptosis in cancer cells .

Antimicrobial Activity

The oxadiazole derivatives are also noted for their antimicrobial properties. Research indicates that these compounds can inhibit the growth of various pathogens through mechanisms that may involve enzyme inhibition and disruption of cellular processes .

Other Biological Activities

In addition to anticancer and antimicrobial effects, this compound may exhibit:

  • Anti-inflammatory properties : By modulating inflammatory pathways.
  • Antioxidant effects : Potentially protecting cells from oxidative stress .

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Enzyme Inhibition : The oxadiazole moiety can interact with specific enzymes involved in cellular signaling pathways.
  • Receptor Binding : The compound may bind to receptors that play roles in cell proliferation and apoptosis.
  • Cell Cycle Modulation : Some studies suggest that it can induce cell cycle arrest in cancer cells .

Case Studies and Research Findings

Several studies have evaluated the biological activity of similar compounds:

  • Study on RET Kinase Inhibitors : A related benzamide derivative was shown to inhibit RET kinase activity significantly, indicating potential for developing targeted cancer therapies .
  • Oxadiazole Derivatives in Drug Discovery : A comprehensive review highlighted various oxadiazole derivatives that exhibited promising anticancer activities and suggested further modifications could enhance efficacy .
  • Cytotoxicity Evaluation : A recent study showed that certain oxadiazole derivatives had better cytotoxic profiles than traditional chemotherapeutics like doxorubicin against leukemia cell lines .

Q & A

Q. Key Considerations :

  • Monitor reaction progress via TLC or HPLC to ensure complete conversion.
  • Optimize reflux conditions (temperature, solvent) to improve yield, as excessive heat may degrade sensitive functional groups.

Basic: How is the structural identity of this compound confirmed experimentally?

Answer:
Structural confirmation relies on multi-technique validation:

  • X-ray Crystallography : Determines bond lengths (e.g., C–C = 1.379–1.390 Å), angles, and crystal packing (orthorhombic system, space group P2₁2₁2₁) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Verify substituent positions (e.g., ethoxy group at δ ~1.3 ppm for CH₃, δ ~4.0 ppm for OCH₂).
    • FT-IR : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and oxadiazole C=N (~1600 cm⁻¹).
  • Mass Spectrometry : Match molecular ion peaks with the theoretical m/z (e.g., [M+H]⁺ = calculated molecular weight + 1).

Advanced: How can researchers address contradictory bioactivity data in enzyme inhibition assays?

Answer:
Contradictions may arise from assay variability or off-target effects. Methodological strategies include:

Dose-Response Curves : Confirm IC₅₀ values across multiple replicates.

Enzyme-Specific Controls : Use known inhibitors (e.g., acps-pptase inhibitors for bacterial enzyme studies) to validate assay conditions .

Structural Docking Studies : Compare binding modes of the compound with homologous enzymes (e.g., using AutoDock Vina) to identify selectivity determinants.

Metabolic Stability Tests : Assess compound integrity under assay conditions (e.g., LC-MS to detect degradation products).

Example : If activity varies between bacterial strains, evaluate membrane permeability differences via logP calculations or cell-based uptake assays .

Advanced: What experimental design considerations are critical for studying the compound’s pharmacokinetics?

Answer:
Focus on stability and absorption parameters:

In Vitro Stability :

  • Plasma Stability : Incubate with plasma (37°C) and quantify parent compound via LC-MS/MS.
  • Microsomal Metabolism : Use liver microsomes to identify cytochrome P450-mediated oxidation .

Lipophilicity : Measure logP (e.g., shake-flask method) to predict membrane penetration.

Formulation Challenges :

  • Oxadiazole Hydrolysis : Test pH-dependent degradation in simulated gastric fluid (pH 1.2–3.0).
  • Solubility Enhancement : Use co-solvents (e.g., PEG 400) or nanoemulsions for in vivo studies .

Advanced: How can researchers optimize the compound’s selectivity for target enzymes over homologous proteins?

Answer:
Leverage structure-activity relationship (SAR) studies:

Substituent Modifications :

  • Replace the ethoxy group with bulkier alkoxy groups (e.g., isopropoxy) to sterically hinder off-target binding.
  • Introduce electron-withdrawing groups (e.g., -CF₃) to enhance oxadiazole ring stability .

Covalent Docking : Design pro-drugs that release active species selectively in target tissues.

Kinetic Studies : Compare kcat/Km values for target vs. off-target enzymes to identify kinetic selectivity .

Basic: What analytical techniques are used to assess purity and degradation products?

Answer:

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and compare retention times against standards.
  • Thermogravimetric Analysis (TGA) : Monitor thermal decomposition (e.g., oxadiazole ring stability above 200°C).
  • Elemental Analysis : Validate C, H, N, S content within ±0.4% of theoretical values .

Advanced: What strategies mitigate crystallization challenges during scale-up synthesis?

Answer:

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for nucleation induction.
  • Seeding : Add micronized crystalline seeds to control crystal growth.
  • Polymorph Studies : Use differential scanning calorimetry (DSC) to identify stable polymorphs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.